molecular formula C6H13N B1592035 1-Cyclobutylethan-1-amine CAS No. 60637-96-9

1-Cyclobutylethan-1-amine

Cat. No.: B1592035
CAS No.: 60637-96-9
M. Wt: 99.17 g/mol
InChI Key: GDGHPMLCHFTAIY-UHFFFAOYSA-N
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Description

1-Cyclobutylethan-1-amine is an organic compound with the molecular formula C6H13N It is characterized by a cyclobutyl group attached to an ethanamine moiety

Scientific Research Applications

1-Cyclobutylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylethan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutylcarbinol with ammonia in the presence of a catalyst. Another method includes the reduction of cyclobutylacetonitrile using hydrogen gas and a suitable catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclobutylacetonitrile. This process is typically carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutylacetic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to cyclobutylethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like N-alkylated or N-acylated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Cyclobutylacetic acid.

    Reduction: Cyclobutylethanol.

    Substitution: N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclobutylethan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. These interactions are crucial in its role as a synthetic intermediate and its potential biological activity.

Comparison with Similar Compounds

    Cyclobutylamine: Similar structure but lacks the ethanamine moiety.

    Cyclobutylmethanamine: Contains a methanamine group instead of ethanamine.

    Cyclopropylethan-1-amine: Contains a cyclopropyl group instead of cyclobutyl.

Uniqueness: 1-Cyclobutylethan-1-amine is unique due to its specific combination of a cyclobutyl group and an ethanamine moiety. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-cyclobutylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(7)6-3-2-4-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGHPMLCHFTAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611871
Record name 1-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60637-96-9
Record name 1-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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